
Junceellolide C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Junceellolide C is a natural product found in the gorgonian corals Dichotella gemmacea and Junceella fragilis. It belongs to the class of briarane-type diterpenoids, which are known for their complex structures and diverse biological activities . This compound has garnered attention for its potential anti-hepatitis B virus (HBV) activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Junceellolide C involves multiple steps, including the formation of a γ-lactone fused to a bicyclo[8.4.0] ring system. The synthetic route typically starts with the extraction of the compound from the gorgonian coral using solvents like acetone and methanol . The crude extract is then subjected to chromatographic techniques to isolate this compound.
Industrial Production Methods
Most of the available this compound is obtained through extraction from natural sources rather than synthetic production .
Chemical Reactions Analysis
Types of Reactions
Junceellolide C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may exhibit different biological activities .
Scientific Research Applications
Mechanism of Action
Junceellolide C exerts its effects by inhibiting the transcription of covalently closed circular DNA (cccDNA) in HBV-infected cells. This inhibition leads to a reduction in HBV DNA replication and a decrease in the levels of HBV RNA . The molecular targets and pathways involved in this mechanism include the inhibition of RNA polymerase and other transcriptional regulators .
Comparison with Similar Compounds
Similar Compounds
Junceellolide C is part of a family of briarane-type diterpenoids, which include compounds like:
- Junceellolide A
- Junceellolide B
- Junceellolide D
- Praelolide
- Juncin ZI
Uniqueness
What sets this compound apart from its analogs is its specific anti-HBV activity. While other briarane-type diterpenoids also exhibit biological activities, this compound’s ability to inhibit HBV DNA replication and reduce HBV RNA levels makes it particularly valuable for antiviral research .
Properties
Molecular Formula |
C26H33ClO10 |
|---|---|
Molecular Weight |
541.0 g/mol |
IUPAC Name |
[(1S,2S,3R,4R,7R,8S,10Z,12S,13R,14S,17R)-2,12-diacetyloxy-8-chloro-3-hydroxy-4,13-dimethyl-9-methylidene-5-oxospiro[6-oxatricyclo[11.4.0.03,7]heptadec-10-ene-17,2'-oxirane]-14-yl] acetate |
InChI |
InChI=1S/C26H33ClO10/c1-12-7-8-17(34-14(3)28)24(6)18(35-15(4)29)9-10-25(11-33-25)20(24)22(36-16(5)30)26(32)13(2)23(31)37-21(26)19(12)27/h7-8,13,17-22,32H,1,9-11H2,2-6H3/b8-7-/t13-,17-,18-,19-,20+,21-,22-,24-,25-,26-/m0/s1 |
InChI Key |
GTHKEJRKRGQZPU-PWOPPRJBSA-N |
Isomeric SMILES |
C[C@H]1C(=O)O[C@@H]2[C@@]1([C@H]([C@@H]3[C@]([C@H](CC[C@]34CO4)OC(=O)C)([C@H](/C=C\C(=C)[C@@H]2Cl)OC(=O)C)C)OC(=O)C)O |
Canonical SMILES |
CC1C(=O)OC2C1(C(C3C(C(CCC34CO4)OC(=O)C)(C(C=CC(=C)C2Cl)OC(=O)C)C)OC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



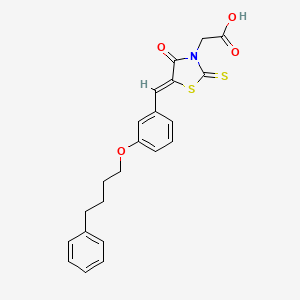


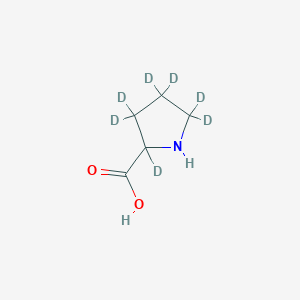
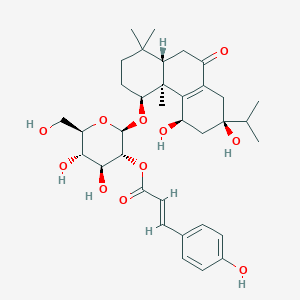


![(1R,3Z,7E,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B12405479.png)
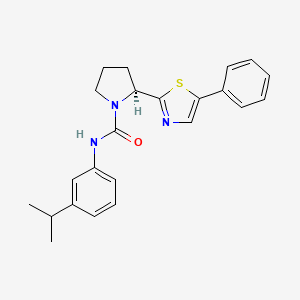
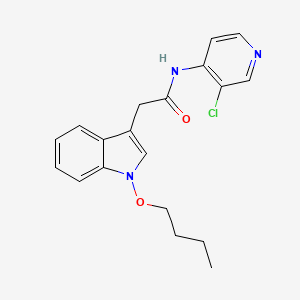
![4-[[4-(3,4-dichloroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B12405512.png)


